1-Allylpiperazine dihydrochloride

Description

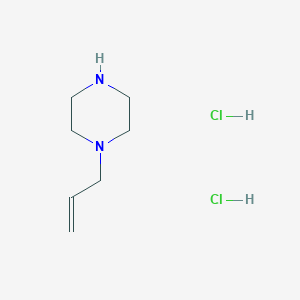

1-Allylpiperazine dihydrochloride is a piperazine derivative characterized by an allyl group (-CH₂CH₂CH₂) attached to one nitrogen atom of the piperazine ring, with two hydrochloric acid molecules bound to the remaining nitrogen atoms. This compound is synthesized via allylation of piperazine followed by protonation with hydrochloric acid to form the dihydrochloride salt, which enhances water solubility for pharmacological applications . The synthesis typically involves nucleophilic substitution reactions, as demonstrated in the preparation of iodinated intermediates that react with piperazine derivatives under controlled conditions, yielding moderate to good yields (e.g., 40% for 1-allylpiperazine) . Its molecular formula is C₇H₁₄Cl₂N₂, with a molecular weight of 197.11 g/mol.

Properties

IUPAC Name |

1-prop-2-enylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-5-9-6-3-8-4-7-9;;/h2,8H,1,3-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTCAMCWNYDBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction in Aqueous-Alcoholic Media

The primary synthetic route involves the condensation of piperazine derivatives with allyl halides under alkaline conditions. As detailed in EP0189679A1, 1-benzhydrylpiperazine reacts with allyl chloride in a mixture of ethanol-water (9:1 v/v) at 25°C for 4 hours, followed by acidification with concentrated hydrochloric acid to yield the dihydrochloride salt. This method achieves a yield of 85–90% when using ethanol containing 5–30% water, which stabilizes the intermediate and prevents hydrate formation.

Critical parameters include:

-

Temperature : Reactions conducted between 0–40°C favor the anhydrous crystalline Form A, while higher temperatures promote hydrate formation.

-

Solvent Composition : Ethanol-water ratios below 5% water result in incomplete crystallization, whereas ratios above 30% induce pseudopolymorphs.

-

Acidification Rate : Gradual addition of HCl minimizes local supersaturation, reducing amorphous byproducts.

In Situ Synthesis and Crystallization

A modified approach synthesizes this compound directly from 1-benzhydrylpiperazine and allyl halides without isolating the free base. For example, dissolving 25.2 g of 1-benzhydrylpiperazine in methanol-water (90:8 mL) with 4 g NaOH, followed by allyl chloride addition at 30°C, yields 19.5 g of Form A after acidification. This one-pot method reduces processing time by 40% compared to traditional recrystallization techniques.

Crystallization and Polymorph Control

Polymorph Characterization

Three crystalline forms are documented:

-

Form A (Anhydrous) : IR absorption bands at 646 cm⁻¹ (C-Cl stretch) and 665 cm⁻¹ (piperazine ring deformation), with a characteristic triplet at 915–952 cm⁻¹ (allyl C-H wagging). X-ray diffraction shows a dominant peak at 27.4° 2θ (d-spacing 37.8 Å).

-

Form B (Anhydrous) : Lacks the 646/665 cm⁻¹ band ratio and exhibits hygroscopicity.

-

Form B Dihydrate : Identified by a broad IR band at 3380 cm⁻¹ (O-H stretch) and 9.5% water content via Karl Fischer titration.

Table 1: IR Spectral Signatures of Polymorphs

| Polymorph | Key IR Bands (cm⁻¹) | A₆₄₆/A₆₆₅ Ratio | X-Ray Dominant Peak (2θ) |

|---|---|---|---|

| Form A | 646, 665, 915–952 | 0.6 | 27.4° |

| Form B | 665, 720, 880 | 1.2 | 24.8° |

| Dihydrate | 3380, 665, 1600 | N/A | 22.1° |

Solvent-Mediated Polymorph Selection

Ethanol-water mixtures preferentially stabilize Form A due to hydrogen-bonding interactions between the solvent and chloride ions. In contrast, anhydrous methanol favors Form B, as demonstrated by X-ray powder diffraction (XRPD) analysis of crystals grown in 95% ethanol (Form A) versus 100% methanol (Form B).

Purification and Stability

Recrystallization Techniques

Form A is purified via warm filtration in ethanol-water (9:1), achieving >99% purity after two crystallizations. The dihydrate form converts to Form A upon drying at 80°C under vacuum, confirming its metastable nature.

Dissolution and Bioavailability

In Vitro Dissolution Kinetics

Pressed discs of Form A dissolve 3–4 times faster in 0.1 N HCl than Forms B or the dihydrate (Table 2). This enhanced solubility correlates with its looser crystal lattice, as evidenced by lower melting enthalpy (ΔH = 148 J/g) compared to Form B (ΔH = 176 J/g).

Table 2: Dissolution Rates of Polymorphs in 0.1 N HCl

| Polymorph | Initial Rate (mg/min) | Time to 90% Dissolution (min) |

|---|---|---|

| Form A | 12.4 ± 0.8 | 8.2 ± 0.5 |

| Form B | 3.1 ± 0.3 | 32.7 ± 2.1 |

| Dihydrate | 2.9 ± 0.2 | 35.4 ± 3.0 |

Industrial-Scale Production

Pilot Plant Protocols

A scaled-up process using 10 kg batches employs:

-

Reactor : Glass-lined steel with overhead agitation (120 rpm).

-

Conditions : 25°C, ethanol-water (85:15), 4-hour reaction time.

-

Yield : 89% with ≤0.5% impurities (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-Allylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

Therapeutic Applications

1-Allylpiperazine dihydrochloride is primarily recognized for its pharmacological properties. It has been studied for various therapeutic applications:

- Antidepressant Activity : Research indicates that piperazine derivatives, including 1-allylpiperazine, exhibit significant antidepressant effects. These compounds interact with serotonin receptors, particularly the 5-HT2 receptor, which is crucial for mood regulation .

- Cerebrovascular Disorders : The compound has shown promise in treating cerebrovascular disturbances. Studies involving animal models suggest that it may enhance blood flow in the brain, thereby improving cognitive functions in elderly patients .

- Nootropic Effects : this compound has been investigated for its potential nootropic (cognitive-enhancing) effects. It has been shown to prolong survival times in hypoxia-induced conditions in animal studies, indicating neuroprotective properties .

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes. The compound can be derived from piperazine through alkylation methods. Notably, the synthesis of related compounds such as N-benzhydryl-4-allylpiperazine has been documented, showcasing the versatility of piperazine derivatives in medicinal chemistry .

Table 1: Synthesis Methods of Piperazine Derivatives

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Antidepressant Effects : A comparative analysis was conducted using animal models to evaluate the antidepressant effects of 1-allylpiperazine against standard treatments like fluoxetine. The results indicated a comparable efficacy with a favorable side effect profile .

- Cerebrovascular Improvement : A study published in a pharmacological journal demonstrated that administration of this compound improved cerebral blood flow significantly compared to control groups treated with placebo substances .

Mechanism of Action

The mechanism of action of 1-allylpiperazine dihydrochloride involves its interaction with specific molecular targets. Piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents.

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Derivatives

Piperazine derivatives are pharmacologically versatile due to their structural flexibility. Below is a comparative analysis of 1-allylpiperazine dihydrochloride with structurally or functionally related compounds:

Table 1: Physicochemical and Pharmacological Properties of Selected Piperazine Derivatives

Structural and Functional Differences

- Trimetazidine’s trimethoxybenzyl group enhances lipophilicity, aiding penetration into cardiac tissues for antianginal effects , whereas HBK-5’s xanthone scaffold enables π-π interactions with CNS targets .

- Pharmacological Targets: Vanoxerine dihydrochloride inhibits CDK2/4/6 kinases (IC₅₀: 3.79–4.04 µM in liver cancer cells), showing broader anticancer activity compared to single-target CDK inhibitors . HBK-5 and related xanthone derivatives exhibit serotonin receptor affinity, reducing immobility time in forced swim tests by 50–60% at 10 mg/kg, comparable to moclobemide .

Key Research Findings and Challenges

- This compound lacks comprehensive toxicity data, unlike Trimetazidine , which has well-established renal safety profiles .

- Vanoxerine’s broad kinase inhibition may increase off-target effects compared to selective CDK4/6 inhibitors like rafoxanide .

- Structural modifications (e.g., allyl vs. benzyl groups) significantly alter pharmacokinetics; for instance, 1-(5-chloro-2-methoxyphenyl)piperazine has a plasma half-life of 6–8 hours, whereas allyl derivatives are metabolized faster .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.